molecular formula C21H22ClN3O3S B2564222 3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189481-30-8

3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2564222
CAS No.: 1189481-30-8
M. Wt: 431.94
InChI Key: HQONCSSNRXQKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one features a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core, a privileged structure in medicinal chemistry known for its conformational rigidity and versatility in targeting diverse biological pathways. Key substituents include a 3-chlorophenyl group at the 3-position and a 4-ethylphenylsulfonyl moiety at the 8-position.

Properties

IUPAC Name

3-(3-chlorophenyl)-8-(4-ethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-2-15-6-8-18(9-7-15)29(27,28)25-12-10-21(11-13-25)23-19(20(26)24-21)16-4-3-5-17(22)14-16/h3-9,14H,2,10-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQONCSSNRXQKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS Number: 1189974-95-5) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and data.

  • Molecular Formula : C20H20ClN3O4S
  • Molecular Weight : 433.9 g/mol
  • Structure : The compound contains a triazaspiro framework, which is significant in medicinal chemistry for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to 3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibit notable antimicrobial properties. In studies evaluating related sulfonamide derivatives:

  • Antibacterial Activity : The synthesized compounds showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Antifungal Activity : Some derivatives demonstrated antifungal activity against pathogenic fungi, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • A study focusing on triazole derivatives revealed that certain compounds exhibited selective cytotoxicity against melanoma cells, indicating that modifications to the triazole core could enhance anticancer activity .
  • The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Enzyme Inhibition

Enzyme inhibition studies have shown promising results:

  • The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. Compounds with similar structures demonstrated strong inhibitory effects on these enzymes, which are crucial in various physiological processes and pathologies .

Case Studies

  • Melanoma Treatment : A specific derivative of triazole was tested against human melanoma (VMM917) cells. It exhibited a selective cytotoxic effect and reduced melanin production, indicating potential for melanoma therapy .
  • Antibacterial Screening : In a comprehensive antibacterial screening of sulfonamide derivatives, several compounds showed IC50 values significantly lower than standard drugs, highlighting their potential as new antibacterial agents .

Summary of Findings

Biological ActivityObservations
AntimicrobialModerate to strong activity against Salmonella typhi and Bacillus subtilis; antifungal properties noted.
AnticancerSelective cytotoxicity against melanoma cells; induces cell cycle arrest and apoptosis.
Enzyme InhibitionStrong inhibitors of AChE and urease; potential therapeutic applications in neurological disorders and urolithiasis.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
The compound's unique structure makes it a promising candidate for drug development. Research indicates that compounds with similar spirocyclic structures exhibit diverse biological activities:

  • Anticancer Properties : Compounds analogous to this structure have shown the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antidepressant Effects : Related compounds have demonstrated potential in modulating neurotransmitter systems, suggesting possible antidepressant activity.
  • Antipsychotic Activity : The structural features may enable interaction with dopamine receptors, providing a basis for antipsychotic effects.

2. Materials Science
Due to its stability and reactivity, this compound can be utilized in developing new materials with desired properties. Its unique structure allows for the synthesis of polymers or composites with enhanced performance characteristics.

3. Biological Studies
The compound can serve as a probe in biological research, interacting with various biomolecules to study cellular processes. Its ability to bind to specific molecular targets makes it valuable in understanding enzyme functions or receptor activities.

4. Industrial Applications
In chemical synthesis, this compound can act as an intermediate in producing other complex organic molecules, facilitating various chemical processes.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of spirocyclic compounds similar to this one:

  • Anticancer Activity : In vitro studies demonstrated that derivatives with similar spiro structures inhibited the growth of various cancer cell lines.
  • Neuropharmacological Effects : Research indicated that some derivatives effectively modulated serotonin and dopamine receptors, suggesting potential for treating mood disorders.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name 3-Position Substituent 8-Position Substituent Molecular Formula Biological Activity/Use Reference
Target Compound 3-Chlorophenyl 4-Ethylphenylsulfonyl C21H21ClN3O3S Inferred: GPCR modulation, oncology -
3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-analogue 4-Chlorophenyl 3-Trifluoromethylphenylsulfonyl C20H18ClF3N3O3S GPCR modulation (hypothesized)
8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-analogue 4-Methoxyphenyl 3-Chloro-4-methylbenzenesulfonyl C21H22ClN3O4S Research compound (no specific data)
Simufilam (1-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one) Benzyl Methyl C15H21N3O Filamin A binder (neurodegeneration)
Spirotetramat enol metabolite 2,5-Dimethylphenyl Methoxy C18H23NO3 Pesticide metabolite

Key Differences and Implications

Substituent Effects on Pharmacokinetics

  • Sulfonyl Group Variations : The target compound’s 4-ethylphenylsulfonyl group balances lipophilicity and steric bulk, contrasting with the electron-deficient 3-trifluoromethylphenylsulfonyl in (higher metabolic resistance) and the polar 3-chloro-4-methylbenzenesulfonyl in (enhanced solubility).
  • Aromatic Ring Substitutions : The 3-chlorophenyl group in the target compound may confer distinct steric and electronic interactions compared to the 4-chlorophenyl in (para-substitution) or the 4-methoxyphenyl in (electron-donating effects).

Q & A

Q. What are the key considerations for optimizing the synthetic yield of 3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one?

Methodological Answer: Optimization requires precise stoichiometric ratios (e.g., sulfonyl chlorides to amine intermediates) and controlled reaction conditions. For example, triethylamine is often used as a base in dichloromethane (DCM) to facilitate sulfonylation, with stirring at room temperature for 16 hours . Post-reaction purification via silica column chromatography (eluent: DCM/methanol 9:1) is critical to isolate the pure product. Yield improvements depend on avoiding side reactions (e.g., over-sulfonylation) by monitoring reaction progress via TLC.

Q. How can structural ambiguities in the spirocyclic core of the compound be resolved using spectroscopic techniques?

Methodological Answer: Combined use of 1^1H/13^13C NMR and X-ray crystallography is essential. For example, 13^13C NMR chemical shifts between 101–129 ppm (as seen in analogous spiro compounds) confirm the spiro[4.5]decane scaffold . X-ray crystallography resolves stereochemical ambiguities by revealing bond angles (e.g., C–N–S linkages) and torsional strain in the sulfonyl group .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of sulfonyl-substituted spirocyclic derivatives?

Methodological Answer: SAR studies should systematically vary substituents on the sulfonyl and chlorophenyl groups while maintaining the spiro core. For example:

  • Replace the 4-ethylphenyl sulfonyl group with fluorophenyl or methylbenzenesulfonyl analogs to assess steric/electronic effects .
  • Test enzyme inhibition (e.g., kinases or proteases) using in vitro assays (IC50_{50} measurements) and correlate with substituent properties (Hammett constants, logP).

Q. What experimental strategies address discrepancies in reported biological activity data for spirocyclic sulfonamides?

Methodological Answer: Contradictions may arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) or impurity profiles. Validate results by:

  • Replicating assays under standardized conditions (e.g., 10 mM ATP, pH 7.4).
  • Using high-purity samples (>98% by HPLC; Chromolith columns recommended for separation) .
  • Applying multivariate statistical analysis (e.g., PCA) to distinguish assay variability from true SAR trends .

Q. How can molecular docking simulations predict the binding mode of this compound to ATP-binding pockets?

Methodological Answer: Use density functional theory (DFT) to optimize the compound’s geometry, then dock into crystal structures of target proteins (e.g., PDB: 4U5J for kinases). Key parameters:

  • Van der Waals and electrostatic interactions between the sulfonyl group and conserved lysine residues.
  • Torsional flexibility of the spirocyclic core to fit hydrophobic pockets.
    Validate predictions with mutagenesis studies (e.g., K72A mutations disrupting binding) .

Theoretical and Methodological Frameworks

Q. How should a research proposal on this compound integrate environmental fate and toxicity studies?

Methodological Answer: Adopt the INCHEMBIOL framework to evaluate:

  • Environmental fate: Measure logKowK_{ow} and soil sorption coefficients to predict bioaccumulation.
  • Toxicity: Use zebrafish embryos (OECD TG 236) to assess acute toxicity and developmental endpoints.
  • Long-term impacts: Model degradation pathways (e.g., hydrolysis of the sulfonyl group) using QSAR tools .

Q. What theoretical frameworks guide the design of spirocyclic compounds as kinase inhibitors?

Methodological Answer: Link to kinase inhibition theories, such as competitive ATP-binding or allosteric modulation. For example:

  • Conformational selection theory: The spiro core’s rigidity may stabilize inactive kinase conformations.
  • Pharmacophore mapping: Align the sulfonyl group with hinge-region hydrogen bonds.
    Validate via kinetic assays (e.g., KdK_d measurements using SPR) and compare to known inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.